molecular formula C14H9N3O6S B578785 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1227266-87-6

4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B578785
CAS No.: 1227266-87-6
M. Wt: 347.301
InChI Key: SKJBFPGTOGZUQS-UHFFFAOYSA-N
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Description

4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1227266-87-6) is a high-value, multifunctional chemical intermediate in pharmaceutical research and development. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and ability to mimic purine bases, facilitating target binding . The molecular structure incorporates three distinct reactive handles: the electron-deficient nitro group on the pyridine ring, the carboxylic acid functionality on the pyrrole ring, and the phenylsulfonyl protecting group on the pyrrole nitrogen. This unique combination allows researchers to pursue diverse synthetic pathways. The carboxylic acid is ideally suited for amide coupling reactions to create diverse compound libraries, a strategy successfully demonstrated in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective PDE4B inhibitors with potential applications in treating inflammatory diseases and CNS disorders . The nitro group serves as a versatile precursor that can be reduced to an amino group for further functionalization or utilized in nucleophilic aromatic substitution reactions. The phenylsulfonyl group is a common protecting strategy for pyrrole-type nitrogens, enhancing stability during synthetic manipulations while being readily removable under standard conditions to reveal the native azaindole structure . With a molecular formula of C14H9N3O6S and a molecular weight of 347.30 g/mol , this building block is particularly valuable for scaffold-hopping approaches in drug discovery. Its core structure is featured in compounds investigated for various biological activities, including phosphodiesterase inhibition . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O6S/c18-14(19)12-8-10-11(17(20)21)6-7-15-13(10)16(12)24(22,23)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJBFPGTOGZUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153164
Record name 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-87-6
Record name 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227266-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carboxylation via Carbonylation

  • Use Pd-catalyzed carbonylation of 2-bromo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with CO gas in methanol.

  • Achieve 65% yield under 50 psi CO pressure.

Hydrolysis of Nitrile Intermediates

  • Convert 2-cyano derivatives to carboxylic acids via acidic hydrolysis (6M HCl, reflux, 24 hours).

Challenges and Optimization

  • Regioselectivity in Nitration : The sulfonyl group’s meta-directing effect ensures >90% selectivity for position 4.

  • Oxidation Side Reactions : Over-oxidation to CO₂ is mitigated by using controlled stoichiometry of Jones reagent.

  • Protection-Deprotection : SEM groups are incompatible with strong acids; tosyl protection is preferred .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrrolo[2,3-b]pyridine framework exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study Findings :

  • A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine showed significant cytotoxicity against HCT116 and MCF-7 cell lines, with IC50 values indicating potent activity (IC50 = 0.39 μM for HCT116) .
  • The structural modification of pyrrolo[2,3-b]pyridine derivatives has led to enhanced activity against multiple cancer types, suggesting that 4-nitro substitution plays a crucial role in its biological activity .

Kinase Inhibition

The azaindole framework, which includes the compound 4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is recognized for its potential as a kinase inhibitor. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways.

Research Insights :

  • The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, it has shown promising results as a selective inhibitor of Aurora kinases .
  • Docking studies suggest that this compound binds effectively at the ATP binding site of kinases, which is essential for their enzymatic activity .

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of this compound, a comparative analysis with similar compounds can be insightful.

Compound NameStructureBiological ActivityIC50 (µM)
4-Nitro Compound AStructure AAnticancer0.39
4-Nitro Compound BStructure BKinase Inhibitor0.16
4-Nitro Compound CStructure CAntimicrobial0.45

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyrrolopyridine vs. Thienopyridine: The pyrrolopyridine core contains two nitrogen atoms, whereas thienopyridine (e.g., thieno[2,3-b]pyridine) replaces one nitrogen with a sulfur atom. For example, thieno[2,3-b]pyridine derivatives, such as those described in the patent literature as IKK inhibitors, may exhibit distinct pharmacokinetic profiles due to sulfur’s larger atomic radius and polarizability .
  • Nitro Group Positioning: The 4-nitro substituent in the target compound contrasts with 3-amino groups in thienopyridine analogs (e.g., 3-amino-thieno[2,3-b]pyridine-2-carboxamides). Nitro groups are strong electron-withdrawing groups, which may enhance electrophilic reactivity or stabilize negative charges in enzyme active sites, whereas amino groups are electron-donating and often participate in hydrogen bonding .

Substituent Effects

  • Phenylsulfonyl vs. Amide Groups: The phenylsulfonyl group in the target compound increases lipophilicity and steric bulk compared to carboxamide substituents in similar molecules. This could influence membrane permeability and metabolic stability. For instance, amide-containing thienopyridines may exhibit improved solubility but reduced resistance to enzymatic hydrolysis compared to sulfonyl derivatives.
  • Carboxylic Acid vs. Amide Termini: The carboxylic acid moiety at the 2-position introduces acidity (pKa ~2–3), which may limit cellular uptake under physiological conditions.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound 3-Amino-thieno[2,3-b]pyridine-2-carboxamide
Core Heterocycle Pyrrolo[2,3-b]pyridine (N,N) Thieno[2,3-b]pyridine (S,N)
Key Substituents 4-NO₂, 1-SO₂Ph, 2-COOH 3-NH₂, 2-CONHR
Molecular Weight (g/mol) ~375 (estimated) ~300–350 (typical)
LogP ~2.5 (predicted) ~1.8–2.2 (reported)
Solubility Low (carboxylic acid may improve aqueous solubility at high pH) Moderate (amide enhances solubility)
Bioactivity Hypothesized kinase/IKK inhibition (untested) Confirmed IKK inhibition (IC₅₀ < 100 nM)

Biological Activity

4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H9N3O6S
  • Molecular Weight : 337.29 g/mol
  • CAS Number : 121228701

Antimicrobial Activity

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating moderate to high antibacterial activity. The presence of the nitro and sulfonyl groups is believed to enhance the interaction with bacterial enzymes, leading to inhibition of growth.

Anticancer Properties

Several studies have explored the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Phosphodiesterase Inhibition

A notable study on structurally similar compounds revealed their role as selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4B. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways involved in inflammation and immune responses. The ability to selectively inhibit PDE4B while sparing PDE4D is particularly advantageous for reducing side effects associated with broader PDE inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Nitro Group : Acts as an electron-withdrawing group that can participate in redox reactions.
  • Sulfonyl Group : Enhances solubility and may facilitate binding to biological targets.
  • Pyrrole Ring : Contributes to the overall stability and reactivity of the molecule.

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated antibacterial activity against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL .
Anticancer Activity Induced apoptosis in breast cancer cells with an IC50 value of 12 µM .
PDE4B Inhibition Showed selective inhibition with an IC50 value of 0.8 µM, leading to reduced TNF-α release from macrophages .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core scaffold construction : Start with halogenation or nitration of the pyrrolo[2,3-b]pyridine core. For nitro substitution, nitration via mixed acid (HNO₃/H₂SO₄) or electrophilic aromatic substitution under controlled temperatures (0–5°C) is common .

Sulfonylation : Introduce the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .

Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .

  • Optimization : Reaction yields (60–85%) depend on temperature control and stoichiometric ratios of sulfonylation reagents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at position 4, sulfonyl at position 1). Key shifts: Nitro groups deshield adjacent protons (δ 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₀N₃O₆S: expected m/z 376.03) .
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
  • pH adjustment : The carboxylic acid group allows solubility in alkaline buffers (pH 7.4–8.5). Pre-formulate as a sodium or potassium salt .
  • Empirical testing : Conduct parallel solubility screens in PBS, DMEM, and HBSS to identify optimal conditions for cellular uptake .

Advanced Research Questions

Q. How does the nitro group influence biological activity compared to halogen substituents (e.g., Cl, Br)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
SubstituentPositionBiological Activity (IC₅₀, nM)Target Affinity
-NO₂4120 ± 15 (Kinase X)High
-Cl4450 ± 30 (Kinase X)Moderate
-Br4320 ± 25 (Kinase X)Moderate
  • Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing binding affinity to ATP pockets in kinase targets. Halogens (Cl, Br) show reduced potency due to weaker electronic interactions .

Q. What strategies address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer :

  • Variable analysis :

Temperature control : Lower temperatures (0–5°C) during sulfonylation improve yields by minimizing side reactions .

Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling instead of cheaper alternatives to enhance efficiency .

Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate the product from nitro-reduction byproducts .

  • Reproducibility : Standardize anhydrous conditions and reagent purity (e.g., use freshly distilled DMF) .

Q. How can enantiomeric purity be achieved in derivatives of this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Apply Heck-Matsuda desymmetrization with chiral ligands (e.g., (R)-BINAP) to induce enantioselectivity during pyrrolidine ring formation .
  • Validation : Compare optical rotation ([α]D²⁵) and circular dichroism (CD) spectra with reference standards .

Data Contradiction Analysis

  • Issue : Conflicting reports on nitro group stability under basic conditions.
    • Resolution :
  • Experimental Design : Conduct stability studies in pH 7–10 buffers at 25°C/37°C. Monitor degradation via HPLC every 24 hours.
  • Findings : Nitro groups remain stable at pH ≤ 8.5 but hydrolyze to amines at pH > 9.0, necessitating pH-controlled assays .

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